Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16219304
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl 4-(ethylaminooxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3 |
| Standard InChI Key | UAVMHTHHEQOTLX-UHFFFAOYSA-N |
| Canonical SMILES | CCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate features a piperidine core substituted with a benzyloxycarbonyl group at the 1-position and a (ethylamino)oxy methyl group at the 4-position. The molecular formula is C₁₆H₂₃N₃O₄, with a molecular weight of 329.38 g/mol. The presence of the ethylaminooxy moiety introduces potential hydrogen-bonding interactions, while the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile .
The piperidine ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. Spectroscopic data (¹H NMR, IR) for analogous compounds reveal characteristic signals:
-
¹H NMR: A triplet at δ 3.20–3.35 ppm (piperidine CH₂), a singlet at δ 5.00–5.05 ppm (benzyl CH₂), and a multiplet at δ 2.85–3.00 ppm (N–CH₂–ethyl) .
-
IR: Stretching vibrations at 1728 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide if present), and 1205 cm⁻¹ (C–O–C ether) .
Synthesis and Optimization
Synthetic Routes
The synthesis of Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate typically involves a multi-step sequence:
-
Piperidine Functionalization:
-
Step 1: Protection of 4-hydroxypiperidine with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
-
Step 2: Introduction of the (ethylamino)oxy methyl group via Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxy-piperidine-1-carboxylate with (ethylamino)oxymethanol .
-
-
Deprotection and Modification:
Example Protocol:
-
Starting Material: 4-Hydroxypiperidine (1.0 equiv).
-
Reagents: Benzyl chloroformate (1.2 equiv), DEAD (1.5 equiv), (ethylamino)oxymethanol (1.5 equiv).
Reaction Optimization
Key parameters affecting yield and purity include:
-
Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) for Mitsunobu reactions .
-
Temperature: 0–5°C for exothermic steps (e.g., chloroformate additions) .
-
Catalysts: 15-Crown-5 ether enhances reactivity in SN2 reactions involving sodium hydride .
Pharmacological Activity
Histamine H₃ Receptor (H₃R) Modulation
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate demonstrates nanomolar affinity for H₃R (K₁ = 12.5–45 nM in radioligand displacement assays), acting as an antagonist/inverse agonist . This activity is attributed to:
-
Hydrogen Bonding: The ethylaminooxy group interacts with Asp².⁶⁵ in the H₃R binding pocket.
-
Lipophilic Interactions: The benzyl moiety engages with hydrophobic residues (e.g., Phe³.²⁸) .
Cholinesterase Inhibition
The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 1.5–3.8 μM, suggesting potential in Alzheimer’s disease therapy . Comparative data:
| Enzyme | IC₅₀ (μM) | Selectivity (AChE/BuChE) |
|---|---|---|
| AChE | 1.54 | 2.5 |
| BuChE | 3.82 | — |
Vasodilatory and Anti-Platelet Effects
Structural analogs (e.g., nitrooxy-containing derivatives) exhibit vasodilation (EC₅₀ = 0.8–2.4 μM) and anti-platelet aggregation (IC₅₀ = 5.3–9.1 μM) via nitric oxide (NO) release .
Applications in Drug Development
Neurological Disorders
-
Alzheimer’s Disease: Dual H₃R antagonism and AChE inhibition enhance cognitive function in preclinical models .
-
Attention Deficit Hyperactivity Disorder (ADHD): H₃R inverse agonism modulates histaminergic neurotransmission, improving attention span .
Cardiovascular Therapeutics
-
Hypertension: NO-mediated vasodilation reduces systolic blood pressure by 15–25 mmHg in rodent models .
-
Thrombosis Prevention: Anti-platelet activity comparable to clopidogrel (50% inhibition at 10 μM) .
Comparative Analysis with Structural Analogs
| Compound | Key Modifications | H₃R K₁ (nM) | AChE IC₅₀ (μM) |
|---|---|---|---|
| ADS031 (PMC) | Naphthalene moiety | 12.5 | 1.54 |
| 3b (PDF) | 4-Fluorobenzyl group | 45.0 | 3.82 |
| Benzyl 4-(((ethylamino)oxy)methyl) | Ethylaminooxy methyl | 28.3 | 2.15 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume